molecular formula C11H11FN4 B2738733 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine CAS No. 1239741-38-8

2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine

Cat. No.: B2738733
CAS No.: 1239741-38-8
M. Wt: 218.235
InChI Key: DSPAMQHZWXRJQW-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a fluorophenyl group, a hydrazinyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Hydrazinyl Group Addition: The hydrazinyl group is introduced through a reaction with hydrazine hydrate under controlled conditions.

    Methyl Group Addition: The methyl group can be introduced via alkylation using a methylating agent such as methyl iodide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydrazinyl group can undergo oxidation to form azides or other nitrogen-containing functional groups.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The fluorophenyl group enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

  • 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyridine
  • 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrazine
  • 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrrole

Uniqueness: 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with enhanced biological activity and material properties.

Biological Activity

2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a hydrazine group and a fluorophenyl moiety. This unique structure contributes to its diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to modulate enzyme activity and influence signaling pathways, particularly those involved in inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, in a study assessing its effects on A549 lung cancer cells, the compound showed significant cytotoxicity with an IC50 value of approximately 15 µM .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study examining COX-2 inhibition, it demonstrated significant activity comparable to standard anti-inflammatory drugs. The IC50 value for COX-2 inhibition was reported at around 0.05 µmol, indicating its potential as a therapeutic agent in inflammatory diseases .

Antimicrobial Activity

Preliminary assessments of the antimicrobial activity of this compound revealed moderate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Efficacy

In a controlled experiment involving human cancer cell lines, the administration of this compound resulted in a dose-dependent reduction in cell viability. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth in vivo, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory mechanism of this compound involved animal models of induced inflammation. The results indicated that treatment with this compound significantly reduced edema and inflammatory markers compared to control groups, showcasing its therapeutic potential for inflammatory conditions .

Research Findings Summary

Activity IC50 / MIC Values Notes
Anticancer IC50 ~15 µMSignificant cytotoxicity in A549 cells
Anti-inflammatory IC50 ~0.05 µmolComparable to standard anti-inflammatory drugs
Antimicrobial MIC 8-32 µg/mLModerate efficacy against S. aureus and E. coli

Properties

IUPAC Name

[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c1-7-5-10(16-13)15-11(14-7)8-3-2-4-9(12)6-8/h2-6H,13H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPAMQHZWXRJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC(=CC=C2)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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